

2-Chlorothiophene-3-boronic acid chemical structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorothiophene-3-boronic acid

Cat. No.: B067370

[Get Quote](#)

An In-depth Technical Guide to **2-Chlorothiophene-3-boronic acid**: Synthesis, Applications, and Experimental Protocols

Introduction

2-Chlorothiophene-3-boronic acid is a versatile heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. As a bifunctional reagent, it incorporates a reactive boronic acid moiety and a halogenated thiophene ring, making it an invaluable building block in modern organic synthesis. Thiophene-containing molecules are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The ability to strategically introduce the 2-chlorothiophene-3-yl scaffold allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This technical guide provides a comprehensive overview of **2-Chlorothiophene-3-boronic acid**, including its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols are provided for both its synthesis and its use in the Suzuki-Miyaura coupling, a cornerstone reaction in the development of novel therapeutics and functional materials.

Chemical Structure and Properties

The structure of **2-Chlorothiophene-3-boronic acid** features a five-membered thiophene ring substituted with a chlorine atom at the 2-position and a boronic acid group [-B(OH)₂] at the 3-

position. This arrangement provides a unique platform for regioselective functionalization.

Chemical Identification

Identifier	Value
IUPAC Name	(2-Chlorothiophen-3-yl)boronic acid
CAS Number	177734-82-6 [1] [2]
Molecular Formula	C ₄ H ₄ BClO ₂ S [1]
Molecular Weight	162.40 g/mol [1]
SMILES	B(C1=C(SC=C1)Cl)(O)O

Physicochemical Properties

Property	Value
Physical State	Solid
Melting Point	Data not readily available
Boiling Point	Data not readily available
Solubility	Soluble in organic solvents such as methanol, DMSO, and DMF.

Synthesis of 2-Chlorothiophene-3-boronic acid

The synthesis of aryl boronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis. The following protocol outlines a general and effective method for the preparation of **2-Chlorothiophene-3-boronic acid** from 2,3-dichlorothiophene.

Experimental Protocol: Synthesis

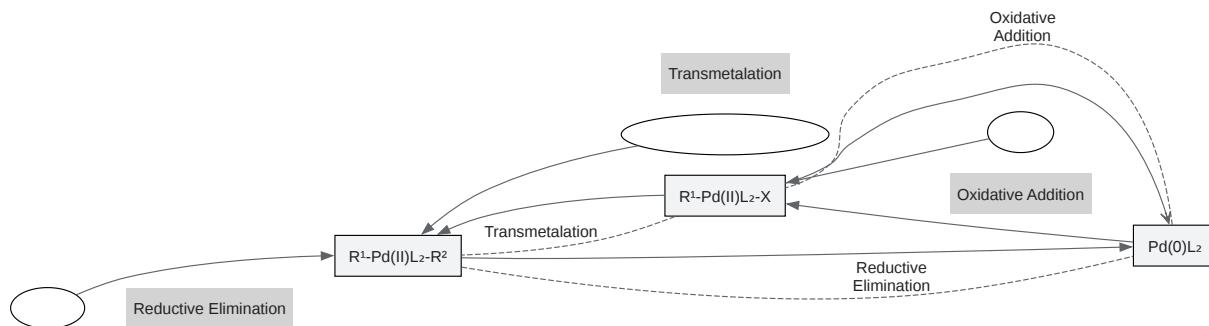
Objective: To synthesize **2-Chlorothiophene-3-boronic acid** via lithiation and borylation.

Materials:

- 2,3-Dichlorothiophene
- n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)
- Triisopropyl borate
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 2 M aqueous solution
- Diethyl ether
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

- Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,3-dichlorothiophene (1.0 eq) and anhydrous THF.
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
- Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
- Hydrolysis (Work-up): Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow addition of 2 M HCl solution. Stir vigorously for 1 hour.


- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure **2-Chlorothiophene-3-boronic acid**.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

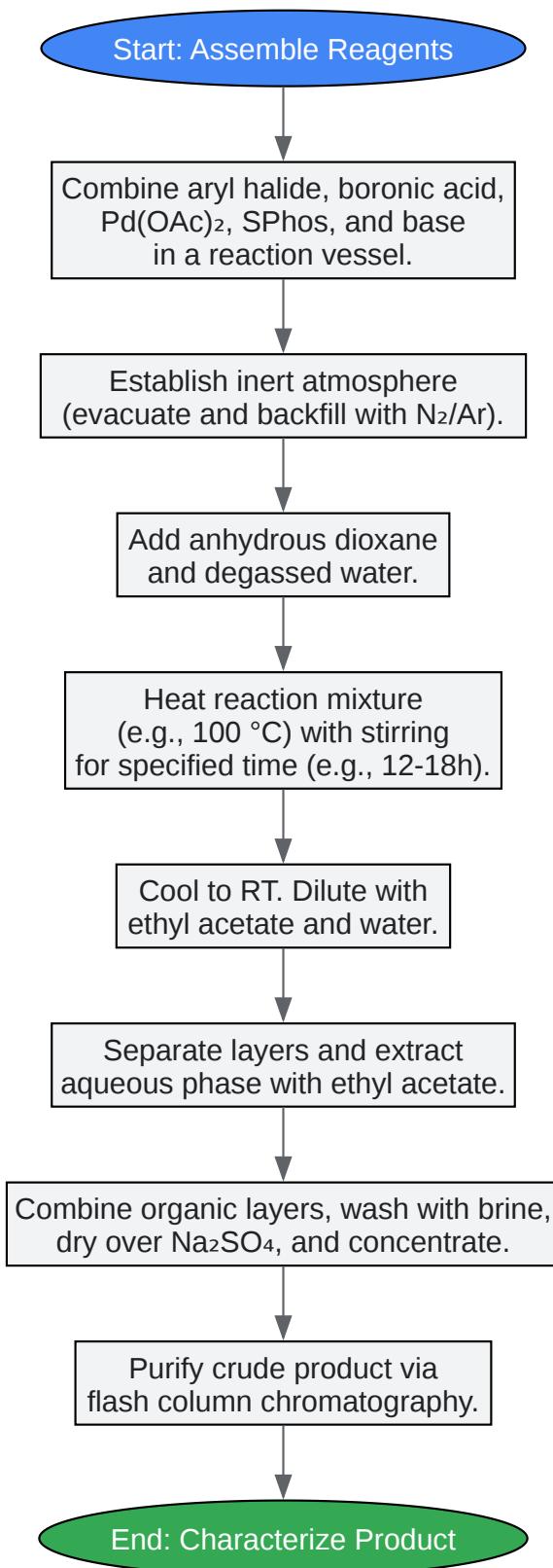
A primary application of **2-Chlorothiophene-3-boronic acid** is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.^{[3][4]} This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents. The reaction proceeds through a catalytic cycle involving a palladium catalyst.

The generally accepted mechanism consists of three key steps:

- Oxidative Addition: The active $Pd(0)$ catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide) to form a $Pd(II)$ complex.
- Transmetalation: In the presence of a base, the boronic acid forms an activated boronate species, which then transfers its organic group (the 2-chlorothiophen-3-yl moiety) to the palladium center.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the $Pd(0)$ catalyst, which re-enters the catalytic cycle.^[5]

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.


Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 3-Aryl-2-chlorothiophene using **2-Chlorothiophene-3-boronic acid**.

Materials:

- **2-Chlorothiophene-3-boronic acid** (1.2 eq)
- Aryl halide (e.g., 4-bromoanisole) (1.0 eq)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 eq, 2 mol%)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
- Potassium carbonate (K_2CO_3) or Cesium carbonate (Cs_2CO_3) (2.0 eq)

- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Procedure:

- Reaction Setup: In an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial), combine the aryl halide (1.0 mmol), **2-Chlorothiophene-3-boronic acid** (1.2 mmol), $\text{Pd}(\text{OAc})_2$ (0.02 mmol), SPhos (0.04 mmol), and base (2.0 mmol).
- Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
- Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, e.g., 5 mL total volume) via syringe.
- Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required duration (typically 12-18 hours). The reaction progress can be monitored by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
- Extraction: Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 3-Aryl-2-chlorothiophene.

Safety and Handling

2-Chlorothiophene-3-boronic acid is an irritant and should be handled with appropriate personal protective equipment in a well-ventilated area or fume hood.

GHS Hazard Information

Code	Hazard Statement
H315	Causes skin irritation. [6]
H319	Causes serious eye irritation. [6]
H335	May cause respiratory irritation. [6]

GHS Precautionary Statements

Code	Precautionary Statement
P261	Avoid breathing dust/fume/gas/mist/vapours/spray. [6]
P271	Use only outdoors or in a well-ventilated area. [6]
P280	Wear protective gloves/protective clothing/eye protection/face protection. [6]
P302+P352	IF ON SKIN: Wash with plenty of soap and water.
P304+P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312	Call a POISON CENTER/doctor if you feel unwell.
P405	Store locked up.
P501	Dispose of contents/container to an approved waste disposal plant.

First Aid Measures:

- Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
- Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
- Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[1]

Conclusion

2-Chlorothiophene-3-boronic acid is a key synthetic intermediate with significant utility in the fields of drug discovery and materials science. Its strategic importance lies in its role as a versatile building block for constructing complex molecular architectures, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction. This guide has provided essential technical information, including detailed protocols for its synthesis and application, to aid researchers and scientists in leveraging this valuable compound for their research and development endeavors. Adherence to proper safety protocols is crucial when handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Chlorothiophene-3-boronic acid | 177734-82-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]

- 6. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [2-Chlorothiophene-3-boronic acid chemical structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b067370#2-chlorothiophene-3-boronic-acid-chemical-structure-and-formula\]](https://www.benchchem.com/product/b067370#2-chlorothiophene-3-boronic-acid-chemical-structure-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com